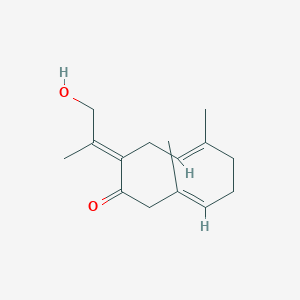

13-Hydroxygermacrone

Description

Properties

IUPAC Name |

(3E,7E,10E)-10-(1-hydroxypropan-2-ylidene)-3,7-dimethylcyclodeca-3,7-dien-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-11-5-4-6-12(2)9-15(17)14(8-7-11)13(3)10-16/h6-7,16H,4-5,8-10H2,1-3H3/b11-7+,12-6+,14-13+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYONKNQJEXRUQZ-UPXYLJBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=C(C)CO)C(=O)CC(=CCC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\C/C(=C(/C)\CO)/C(=O)C/C(=C/CC1)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of 13-Hydroxygermacrone from Curcuma zedoaria: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of 13-Hydroxygermacrone, a sesquiterpenoid compound identified in the rhizomes of Curcuma zedoaria (white turmeric). This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. It consolidates information on the experimental protocols for extraction and purification, quantitative data regarding isolation yields, and the spectroscopic data used for structural elucidation. Furthermore, a plausible anti-inflammatory signaling pathway modulated by this class of compounds is presented.

Introduction

Curcuma zedoaria, a member of the ginger family (Zingiberaceae), has a long history of use in traditional medicine across Asia for treating a variety of ailments, including inflammation, digestive disorders, and skin diseases. The rhizome of this plant is a rich source of bioactive secondary metabolites, particularly sesquiterpenoids, which are a diverse class of C15 terpenoids. Among these, this compound has been identified as a notable constituent. This guide will detail the scientific processes behind its discovery and isolation, providing a technical foundation for further research and development.

Discovery and Isolation of this compound

The presence of this compound in Curcuma zedoaria has been confirmed through phytochemical investigations of its rhizomes.[1][2][3][4] The isolation process typically involves a multi-step approach combining solvent extraction and various chromatographic techniques to separate the complex mixture of phytochemicals present in the plant material.

Experimental Protocols

The following is a representative, detailed methodology for the isolation of this compound, synthesized from established protocols for sesquiterpenoid extraction from Curcuma zedoaria.[1][2]

2.1.1. Plant Material and Extraction

-

Plant Material Collection and Preparation: Fresh rhizomes of Curcuma zedoaria are collected, washed thoroughly with water to remove soil and debris, and then sliced into small pieces. The sliced rhizomes are then air-dried or oven-dried at a low temperature (e.g., 40-50°C) to a constant weight and pulverized into a fine powder.

-

Solvent Extraction: The powdered rhizome material (e.g., 2.0 kg) is subjected to exhaustive extraction with methanol (e.g., 3 x 5 L) under reflux.[2] The combined methanolic extracts are then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Fractionation of the Crude Extract

-

Solvent Partitioning: The concentrated methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A common partitioning scheme involves successive extractions with n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc).[2] This process separates the compounds based on their polarity, with sesquiterpenoids like this compound typically concentrating in the less polar fractions (e.g., n-hexane or benzene-soluble fractions).[1][2]

2.1.3. Chromatographic Purification

-

Silica Gel Column Chromatography: The n-hexane (or equivalent) soluble fraction is subjected to column chromatography on silica gel.[2]

-

Stationary Phase: Silica gel (e.g., 70-230 mesh).

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., starting with 100% n-hexane, then gradients of n-hexane:EtOAc from 20:1 to 0:1).[2]

-

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system. Spots corresponding to sesquiterpenoids can be visualized by spraying with anisaldehyde/sulfuric acid reagent and heating.[1] Fractions with similar TLC profiles are pooled.

-

Further Purification: The fraction containing this compound (as identified by TLC comparison with a reference or by further spectroscopic analysis) is further purified. This can involve:

-

Repeated Column Chromatography: The enriched fraction may be subjected to another round of silica gel column chromatography with a shallower solvent gradient.

-

Reversed-Phase Chromatography: For finer separation, a reversed-phase column (e.g., RP-18 silica gel) with a mobile phase of methanol and water (e.g., 2:1) can be used.[2]

-

Preparative Thin-Layer Chromatography (pTLC): This technique can be used as a final purification step to isolate the pure compound.

-

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Quantitative Data and Structural Elucidation

Isolation Yield

The yield of this compound from Curcuma zedoaria rhizomes can vary depending on the source of the plant material, its freshness, and the extraction and purification methods employed. The following table summarizes reported yields from different studies.

| Starting Material | Amount of Starting Material | Yield of this compound | Reference |

| Fresh Rhizomes | 3.6 kg | 22 mg | [1] |

| Dried Rhizomes | 2.0 kg | 3.2 mg | [2] |

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated based on comprehensive spectroscopic analysis. While the full, detailed spectral data from the original discovery is not publicly available, the following table outlines the key analytical techniques used and the expected data types.

| Analytical Technique | Purpose | Expected Data |

| Mass Spectrometry (MS) | Determination of molecular weight and formula. | Provides the molecular ion peak (e.g., [M]+) and fragmentation pattern, which helps in confirming the molecular formula (C₁₅H₂₂O₂). |

| ¹H NMR Spectroscopy | Determination of the proton environment in the molecule. | Provides chemical shifts (δ), coupling constants (J), and integration values for each proton, revealing the number and connectivity of hydrogen atoms. |

| ¹³C NMR Spectroscopy | Determination of the carbon skeleton of the molecule. | Provides chemical shifts (δ) for each unique carbon atom, indicating the types of carbons present (e.g., C=O, C=C, CH, CH₂, CH₃). |

| 2D NMR (COSY, HSQC, HMBC) | Elucidation of the complete molecular structure. | Correlates protons with protons (COSY), protons with directly attached carbons (HSQC), and protons with carbons over two or three bonds (HMBC), allowing for the unambiguous assignment of the entire structure. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Shows characteristic absorption bands for functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups. |

Biological Activity and Putative Signaling Pathway

Sesquiterpenoids isolated from Curcuma zedoaria have demonstrated a range of biological activities, with anti-inflammatory effects being prominent. While the specific molecular mechanism of this compound has not been extensively detailed, studies on structurally related sesquiterpenoids from the same plant, such as curcumenol, provide strong evidence for the modulation of key inflammatory signaling pathways.

Curcumenol has been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells. This inhibition is achieved through the downregulation of the Akt-mediated nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.

Based on this evidence, a putative anti-inflammatory mechanism for this compound is proposed to involve the inhibition of the NF-κB and MAPK pathways.

Visualizing the Putative Anti-inflammatory Signaling Pathway

The following diagram illustrates the likely signaling cascade inhibited by this compound, leading to a reduction in the inflammatory response.

Conclusion

This compound is a significant sesquiterpenoid constituent of Curcuma zedoaria with potential therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. This guide has provided a consolidated overview of the methodologies for its isolation and the basis for its structural characterization. The proposed mechanism of action, through the inhibition of the NF-κB and MAPK signaling pathways, offers a compelling direction for future research. Further investigation is warranted to fully elucidate its pharmacological profile and to explore its potential as a lead compound for the development of novel therapeutics.

References

- 1. Curcumenol isolated from Curcuma zedoaria suppresses Akt-mediated NF-κB activation and p38 MAPK signaling pathway in LPS-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell [mdpi.com]

- 4. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 13-Hydroxygermacrone: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxygermacrone is a naturally occurring sesquiterpenoid that has garnered interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on data relevant to researchers and professionals in drug development.

Chemical Structure and Identification

This compound is a germacrane-type sesquiterpenoid. Its chemical structure is characterized by a ten-membered carbocyclic ring with two exocyclic double bonds, a ketone group, and a hydroxymethyl group.

Systematic Name: (4E,8E)-2-[(E)-1-Methyl-2-hydroxyethylidene]-5,9-dimethylcyclodeca-4,8-dien-1-one

Molecular Formula: C₁₅H₂₂O₂

Molecular Weight: 234.33 g/mol

CAS Number: 103994-29-2

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is crucial for its handling, formulation, and analysis.

| Property | Value |

| Physical State | Powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

| Spectroscopic Data | See Tables 2-5 for detailed NMR, IR, and Mass Spectrometry data. |

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H-NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in the provided search results |

Table 3: ¹³C-NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Data not available in the provided search results |

Table 4: Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) |

| Data not available in the provided search results |

Table 5: Mass Spectrometry (MS) Data

| Ion | m/z Value |

| [M+H]⁺ | Data not available in the provided search results |

| Key Fragment Ions | Data not available in the provided search results |

Biological Activity and Signaling Pathways

The primary reported biological activity of this compound is its anti-inflammatory effect.

Anti-inflammatory Activity

Research has shown that this compound, isolated from Curcuma zedoaria, exhibits anti-inflammatory properties.[1] While the precise molecular mechanisms are still under thorough investigation, studies on related compounds and inflammatory processes suggest potential involvement of key signaling pathways.

Potential Signaling Pathway Involvement

Inflammatory responses are often mediated by complex signaling cascades. While direct evidence for this compound is still emerging, the NF-κB and MAPK signaling pathways are critical regulators of inflammation and are common targets for anti-inflammatory compounds.

-

NF-κB (Nuclear Factor-kappa B) Signaling Pathway: This pathway is a central mediator of inflammatory responses through the regulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.

-

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: This pathway is involved in a wide range of cellular processes, including inflammation, and its activation leads to the production of inflammatory mediators.

The potential interaction of this compound with these pathways is a key area for future research.

Caption: Potential inhibition of inflammatory signaling pathways by this compound.

Experimental Protocols

Detailed experimental methodologies are essential for the replication and advancement of research.

Isolation of this compound from Curcuma zedoaria

The following is a generalized protocol based on the literature for the isolation of sesquiterpenoids from Curcuma zedoaria.[1]

Caption: General workflow for the isolation of this compound.

Detailed Steps:

-

Extraction: The dried and powdered rhizomes of Curcuma zedoaria are subjected to extraction with methanol at room temperature.

-

Solvent Partitioning: The resulting crude extract is concentrated and then partitioned between different immiscible solvents (e.g., n-hexane/water, ethyl acetate/water) to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing the compound of interest is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate).

-

Further Purification: Fractions containing this compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

TPA-Induced Mouse Ear Edema Assay

This in vivo assay is a standard model for evaluating the topical anti-inflammatory activity of compounds.

Principle: 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that, when applied to the skin, induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Protocol Outline:

-

Animal Model: Typically, male ICR or Swiss mice are used.

-

Induction of Inflammation: A solution of TPA in a suitable solvent (e.g., acetone or ethanol) is applied to the inner and outer surfaces of one ear of the mouse.

-

Treatment: The test compound (this compound), dissolved in a vehicle, is applied topically to the TPA-treated ear, either before or after the TPA application. A control group receives the vehicle alone, and a positive control group may be treated with a known anti-inflammatory drug like indomethacin.

-

Measurement of Edema: After a specific period (e.g., 4-6 hours), the mice are euthanized, and a standard-sized biopsy is taken from both the treated and untreated ears. The weight of the biopsies is measured, and the difference in weight between the two ears is calculated as an indicator of the degree of edema.

-

Calculation of Inhibition: The percentage inhibition of edema by the test compound is calculated relative to the control group.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory activity. This guide provides a foundational repository of its chemical and physical properties. Further research is warranted to fully elucidate its spectroscopic characteristics, delineate the specific signaling pathways through which it exerts its anti-inflammatory effects, and to develop and standardize experimental protocols for its study. Such efforts will be critical in unlocking its full therapeutic potential for the development of novel anti-inflammatory agents.

References

13-Hydroxygermacrone: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxygermacrone is a naturally occurring germacrane-type sesquiterpenoid that has garnered interest within the scientific community for its potential therapeutic properties. As a derivative of germacrone, it is part of a class of compounds known for their diverse biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, a detailed exploration of its biosynthetic pathway, and relevant experimental protocols for its isolation and purification.

Natural Sources of this compound

This compound has been primarily isolated from various plant species belonging to the genus Curcuma, a member of the ginger family (Zingiberaceae). These aromatic herbaceous perennials are well-known for their use in traditional medicine and as culinary spices. The primary documented sources of this compound are the rhizomes of these plants.

The following Curcuma species have been identified as natural sources of this compound:

-

Curcuma xanthorrhiza Roxb. (Java turmeric): This species is a significant and frequently cited source of this compound.[1][2]

-

Curcuma comosa Roxb. : Research has confirmed the presence of this compound in the rhizomes of this species.[3][4]

-

Curcuma heyneana Valeton & Zipj : This species is another documented source of this compound.[5]

-

Curcuma wenyujin Y.H. Chen & C. Ling : The essential oil of this plant has been reported to contain sesquiterpenes, including derivatives of germacrone.[2]

While these species are confirmed sources, the concentration of this compound can vary depending on factors such as geographical location, growing conditions, and harvesting time.

Quantitative Data on this compound Content

Quantitative analysis of this compound in its natural sources is crucial for evaluating its potential as a therapeutic agent and for the development of standardized extracts. The following table summarizes the available data on the content of related compounds in Curcuma species, which provides context for the potential yield of this compound.

| Plant Species | Plant Part | Compound | Method of Analysis | Reported Content | Reference |

| Curcuma wenyujin | Rhizome Essential Oil | Germacrone | High-Speed Counter-Current Chromatography (HSCCC) | 62 mg from 658 mg of essential oil | [6] |

| Curcuma wenyujin | Rhizome Essential Oil | Curdione | High-Speed Counter-Current Chromatography (HSCCC) | 93 mg from 658 mg of essential oil | [6] |

| Curcuma heyneana | Fresh Rhizome Essential Oil | Germacrone | Hydrodistillation followed by GC-MS | 14.4% of the essential oil | [7] |

| Curcuma xanthorrhiza | Rhizome Volatile Oil | Xanthorrhizol | Not specified | 44.5% of the volatile oil | [8] |

Note: Specific quantitative data for this compound is limited in the currently available literature. The data presented here for its precursor, germacrone, and other major sesquiterpenoids provides an estimate of the potential yield from these sources. Further targeted quantitative studies are required to determine the precise concentration of this compound in various Curcuma species.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the universal precursors of isoprenoids. As a sesquiterpenoid, its carbon skeleton is derived from three isoprene units. The pathway can be broadly divided into the formation of the farnesyl pyrophosphate (FPP) precursor, the cyclization to the germacrane skeleton, and subsequent oxidative modifications.

Formation of Farnesyl Pyrophosphate (FPP)

The biosynthesis of this compound commences with the mevalonate (MVA) pathway, which is a fundamental metabolic pathway in plants for the production of isoprenoid precursors.

-

Starting Material: Acetyl-CoA

-

Key Intermediates: Mevalonic acid, Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP)

-

Key Enzymes: HMG-CoA reductase, Mevalonate kinase, Pyrophosphomevalonate decarboxylase, Isopentenyl pyrophosphate isomerase.

-

Process: Three molecules of acetyl-CoA are converted to the six-carbon compound mevalonic acid. This is then decarboxylated and phosphorylated to form the five-carbon building blocks, IPP and its isomer DMAPP.

-

Final Step to FPP: One molecule of DMAPP is condensed with two molecules of IPP in a head-to-tail fashion, catalyzed by farnesyl pyrophosphate synthase (FPPS) , to yield the 15-carbon compound, farnesyl pyrophosphate (FPP).

Cyclization of FPP to Germacrene A

The formation of the characteristic germacrane ring system is a critical step in the biosynthesis.

-

Precursor: Farnesyl pyrophosphate (FPP)

-

Enzyme: Germacrene A synthase (GAS) , a type of sesquiterpene synthase.

-

Mechanism: FPP undergoes an enzyme-catalyzed ionization of the diphosphate group, leading to the formation of a farnesyl cation. This cation then undergoes an intramolecular cyclization to form the 10-membered germacrane ring, resulting in the formation of germacrene A.

Oxidation of Germacrene A to Germacrone

The conversion of the hydrocarbon germacrene A to the ketone germacrone involves oxidative steps.

-

Precursor: Germacrene A

-

Enzyme Class: Likely cytochrome P450 monooxygenases (CYPs) .

-

Process: The specific enzymes responsible for the oxidation of germacrene A to germacrone in Curcuma species are not yet fully characterized. However, in other plant species, CYPs are known to catalyze the hydroxylation and subsequent oxidation of terpene hydrocarbons. It is proposed that a CYP-mediated hydroxylation of germacrene A at a specific carbon is followed by an oxidation to the corresponding ketone, germacrone.

Hydroxylation of Germacrone to this compound

The final step in the biosynthesis is the introduction of a hydroxyl group at the C-13 position of the germacrone molecule.

-

Precursor: Germacrone

-

Enzyme Class: This reaction is also likely catalyzed by a specific cytochrome P450 monooxygenase .

-

Mechanism: Cytochrome P450 enzymes are well-known for their ability to catalyze the regio- and stereoselective hydroxylation of a wide range of substrates, including terpenoids.[9][10][11][12][13] The specific CYP responsible for the 13-hydroxylation of germacrone would activate molecular oxygen and insert one oxygen atom into the C-H bond at the C-13 position of germacrone.

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound from Curcuma xanthorrhiza

The following is a representative protocol for the isolation and purification of this compound from the rhizomes of Curcuma xanthorrhiza. This protocol is based on common phytochemical isolation techniques and may require optimization depending on the specific sample and available equipment.

1. Plant Material and Extraction:

-

Plant Material: Fresh or dried rhizomes of Curcuma xanthorrhiza.

-

Preparation: The rhizomes are washed, air-dried, and ground into a fine powder.

-

Extraction Solvent: Ethanol or methanol are commonly used for the extraction of sesquiterpenoids.

-

Procedure:

-

Macerate the powdered rhizome material in the chosen solvent (e.g., 1 kg of powder in 5 L of 95% ethanol) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

-

2. Fractionation of the Crude Extract:

-

Objective: To separate the compounds in the crude extract based on their polarity.

-

Procedure:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The sesquiterpenoid fraction, including this compound, is expected to be enriched in the less polar fractions (n-hexane and chloroform).

-

Evaporate the solvent from each fraction to obtain the respective sub-extracts.

-

3. Chromatographic Purification:

-

Column Chromatography:

-

Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.

-

Load the chloroform or n-hexane sub-extract onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions of a fixed volume (e.g., 20 mL).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Monitor the collected fractions using TLC on silica gel plates.

-

Use a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) to develop the plates.

-

Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

-

Pool the fractions that show a similar TLC profile and contain the spot corresponding to this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification, subject the pooled and concentrated fractions to Prep-HPLC.

-

Use a C18 column with a mobile phase consisting of a gradient of acetonitrile and water.

-

Monitor the elution at a suitable wavelength (e.g., 210 nm).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

-

4. Structure Elucidation:

-

The structure of the isolated this compound can be confirmed using spectroscopic techniques such as:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR for determining the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Conclusion

This compound is a promising natural product found in several Curcuma species. Understanding its natural distribution and biosynthetic pathway is essential for its potential development as a therapeutic agent. While the general biosynthetic route from primary metabolism to the germacrane skeleton is well-established, further research is needed to identify and characterize the specific cytochrome P450 enzymes responsible for the final oxidative and hydroxylating steps in Curcuma. The provided experimental protocol offers a foundation for the isolation and purification of this compound, which is a critical step for further pharmacological and clinical investigations. Future studies should focus on quantifying the yield of this compound from various natural sources and optimizing extraction and purification methods to facilitate its broader scientific exploration.

References

- 1. Javanese Turmeric (Curcuma xanthorrhiza Roxb.): Ethnobotany, Phytochemistry, Biotechnology, and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sesquiterpenes from Curcuma comosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Sesquiterpenes from the rhizomes of Curcuma heyneana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical constituents of Curcuma Heyneana and Curcuma Zedoaria | Semantic Scholar [semanticscholar.org]

- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 9. Diverse reactions catalyzed by cytochrome P450 and biosynthesis of steroid hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Engineering Cytochrome P450 Biocatalysts for Biotechnology, Medicine, and Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review on the Bioactivities of Germacrane Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth review of the diverse biological activities exhibited by germacrane sesquiterpenoids, a significant class of natural products. It summarizes key quantitative data, details common experimental protocols for activity assessment, and illustrates critical biological pathways and workflows to support ongoing research and development efforts in this field.

Introduction to Germacrane Sesquiterpenoids

Germacrane sesquiterpenoids are a class of natural compounds characterized by a 10-membered carbocyclic ring skeleton. They are predominantly found in various plant families, such as Asteraceae and Zingiberaceae.[1][2] These compounds are derived biosynthetically from farnesyl pyrophosphate (FPP) and serve as precursors for other more complex sesquiterpenoids.[3][4][5][6] Modern pharmacological studies have revealed that germacrane sesquiterpenoids possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making them promising candidates for drug discovery.[2]

Bioactivities of Germacrane Sesquiterpenoids

The unique structural features of germacrane sesquiterpenoids contribute to their significant interactions with biological systems. This section details their primary bioactivities, supported by quantitative data from various studies.

Anticancer and Cytotoxic Activity

A significant number of germacrane sesquiterpenoids have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[7] These compounds can induce cell cycle arrest and apoptosis, highlighting their potential as leads for the development of new antineoplastic agents.[8] The cytotoxic activity is often evaluated through in vitro cell proliferation assays against panels of cancer cell lines.[9][10]

Table 1: Cytotoxic Activity of Selected Germacrane Sesquiterpenoids

| Compound/Analogue | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Eupachinsin A analogue | MDA-MB-231 (Breast) | 0.8 | [7][11] |

| Eupachinsin A analogue | MDA-MB-231 (Breast) | 3.4 | [7][11] |

| Various analogues | HepG2 (Hepatocellular) | 3.6 - 7.6 | [7][11] |

| Mikania micrantha isolates | A549, HepG2, MCF-7, HeLa | 8.97 - 27.39 | [12][13] |

| Sigesbeckia orientalis isolates | A549, MDA-MB-231 | 6.02 - 10.77 | [14] |

| Tomentrantin A | K562, CCRF-CEM (Leukemia) | 0.40 - 5.1 |[8] |

Anti-inflammatory Activity

Germacrane sesquiterpenoids exhibit robust anti-inflammatory properties, primarily by modulating key signaling pathways involved in the inflammatory response. Studies have shown that these compounds can inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[15][16][17] The underlying mechanisms often involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical regulators of inflammation.[18][19]

Furthermore, specific germacrane sesquiterpenoids have been identified as inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway, which is implicated in fibrosis and chronic inflammation.[20]

Table 2: Anti-inflammatory Activity of Selected Germacrane Sesquiterpenoids

| Compound/Analogue | Assay/Pathway | IC50 Value (µM) | Reference |

|---|---|---|---|

| Sylvaticalides A, B, F | NF-κB and ISG Pathway Inhibition | 4.12 - 10.57 | [18] |

| Atrovirenoic acid G analogue | Nitric Oxide (NO) Production Inhibition | 4.01 | [15] |

| DHGD | Croton Oil-Induced Edema (ID50) | 0.40 (µmol/cm²) | [21] |

| Compound 11 | TGF-β Type I Receptor (TGF-βRI) | 0.0149 |[20] |

Antimicrobial Activity

Germacrane sesquiterpenoids have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.[22] Their activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[23]

Table 3: Antimicrobial Activity of Selected Germacrane Sesquiterpenoids

| Compound | Microorganism | MIC Value (µg/mL) | Reference |

|---|---|---|---|

| Germacrone | Pseudomonas aeruginosa | 15.6 | [24][25] |

| Dehydrocurdione | Bacillus subtilis | 31.2 | [24][25] |

| Mikania micrantha isolates | Staphylococcus aureus (SA) | 6.25 - 12.5 | [12][13] |

| Mikania micrantha isolates | Methicillin-resistant S. aureus (MRSA) | 6.25 | [12][13] |

| Mikania micrantha isolates | Bacillus cereus (BC) | 1.56 - 12.5 | [12][13] |

| Mikania micrantha isolates | Escherichia coli (EC) | 6.25 - 12.5 |[12][13] |

Experimental Protocols

The discovery and evaluation of bioactive germacrane sesquiterpenoids rely on a series of standardized experimental procedures. This section outlines the typical workflows and methodologies employed.

Bioassay-Guided Isolation and Identification

The process of obtaining pure, bioactive compounds from a natural source is often guided by biological assays. This ensures that the chemical separation efforts are focused on the most active constituents of the initial extract.[26] The general workflow involves extraction, fractionation, and repeated chromatographic separation, with each fraction being tested for the desired bioactivity.[12][27][28]

References

- 1. Germacrone: A Multi-targeting Sesquiterpene with Promising Anti-cancer and Chronic Disease Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive review on the chemical constituents, sesquiterpenoid biosynthesis and biological activities of Sarcandra glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. [Germacrene-derived sesquiterpene lactones:opportunities and challenges for biosynthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of the sesquiterpene germacrene D in Solidago canadensis: 13C and (2)H labeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cytotoxic Activity of Germacrane-Type Sesquiterpene Lactones from Dimerostemma aspilioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Germacrane-Type Sesquiterpenoids with Antiproliferative Activities from Eupatorium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Germacrane Sesquiterpene Dilactones from Mikania micrantha and Their Antibacterial and Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Germacrane-type sesquiterpenoids with cytotoxic activity from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Germacrane-type sesquiterpenes from Artemisia atrovirens and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Germacrane-Type Sesquiterpene Lactones from Achillea millefolium L. and Their Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Anti-inflammatory germacrane-type sesquiterpene lactones from Vernonia sylvatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 3-Oxo-11αH-germacra-1(10) E,4Z-dien-12,6α-olide, a sesquiterpene from Artemisia sieversiana, attenuates lipopolysaccharide-induced inflammation via NF-κB/MAPK pathways and oxidative stress via ROS pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Germacrane Sesquiterpenoids as a New Type of Anticardiac Fibrosis Agent Targeting Transforming Growth Factor β Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Topical anti-inflammatory activity of a new germacrane derivative from Achillea pannonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. integra-biosciences.com [integra-biosciences.com]

- 24. sinelitabmas.unsoed.ac.id [sinelitabmas.unsoed.ac.id]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Preliminary Pharmacological Screening of 13-Hydroxygermacrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxygermacrone is a sesquiterpenoid compound that has been isolated from various plant sources, including Curcuma zedoaria[1][2][3][4]. As a member of the germacrane class of sesquiterpenes, it has drawn interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the available data on the preliminary pharmacological screening of this compound, with a focus on its anti-inflammatory and cytotoxic properties. The information is presented to aid researchers and professionals in drug development in their understanding of the current state of research and to guide future investigations.

Data Presentation

Anti-inflammatory Activity

The primary evidence for the anti-inflammatory screening of this compound comes from a study by Makabe et al. (2006) on sesquiterpenes isolated from Curcuma zedoaria. The study utilized the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation model in mouse ears to assess the anti-inflammatory effects of the isolated compounds[1][2][3][4].

While the study screened this compound (referred to as compound 8 in the paper), it is crucial to note that it did not exhibit inhibitory activity in this specific assay. The significant anti-inflammatory effects were observed with other isolated sesquiterpenes, namely furanodiene and furanodienone[1][2][3][4].

Table 1: Anti-inflammatory Activity of Sesquiterpenes from Curcuma zedoaria

| Compound | Dose (µmol/ear) | Inhibition of TPA-induced Inflammation (%) |

| Furanodiene | 1.0 | 75 |

| Furanodienone | 1.0 | 53 |

| This compound | 1.0 | No inhibitory activity |

| Indomethacin (control) | 1.0 | Comparable to active compounds |

Source: Makabe H, et al. Nat Prod Res. 2006 Jun;20(7):680-5.[1][2][3]

Cytotoxicity Data

Experimental Protocols

Detailed experimental protocols for the preliminary pharmacological screening of natural compounds like this compound typically involve both in vitro and in vivo assays. Below are representative methodologies for assessing anti-inflammatory and cytotoxic activities.

Anti-inflammatory Activity Assay: TPA-Induced Mouse Ear Edema

This in vivo model is a standard method for screening topical anti-inflammatory agents.

Principle: 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that, when applied to mouse skin, induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.

Procedure:

-

Animals: Male ddY mice are typically used.

-

Groups: Animals are divided into control, positive control (e.g., indomethacin), and test groups.

-

Treatment: A solution of the test compound (e.g., this compound) in a suitable vehicle (e.g., acetone) is applied topically to the inner and outer surfaces of one ear. The contralateral ear receives the vehicle alone.

-

Induction of Inflammation: After a short interval (e.g., 30 minutes), a solution of TPA in a vehicle is applied to both ears.

-

Measurement of Edema: After a specified period (e.g., 4-6 hours), the mice are euthanized, and circular sections of both ears are punched out and weighed.

-

Calculation of Inhibition: The difference in weight between the TPA-treated and vehicle-treated ear punches is calculated as the edema value. The percentage inhibition of edema by the test compound is calculated relative to the control group.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals can be solubilized and quantified by spectrophotometry. A decrease in the amount of formazan produced corresponds to a reduction in cell viability.

Procedure:

-

Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle alone.

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a few hours to allow for formazan crystal formation.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

Calculation of IC50: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

While direct evidence of this compound's interaction with specific signaling pathways is not yet available in the reviewed literature, the NF-κB and MAPK pathways are common targets for anti-inflammatory and anticancer compounds. The following diagrams illustrate these pathways as potential, though unconfirmed, mechanisms of action.

Caption: Canonical NF-κB Signaling Pathway.

Caption: MAPK/ERK Signaling Pathway.

Conclusion

The preliminary pharmacological screening of this compound has primarily focused on its anti-inflammatory potential. The available evidence from a key study suggests that, at the tested dose, it does not inhibit TPA-induced inflammation in a mouse ear model[2]. Comprehensive data on its cytotoxic effects against cancer cell lines are currently lacking in the public domain.

For researchers and drug development professionals, this indicates that while this compound is a known natural product, its pharmacological profile remains largely unexplored. Future research should focus on a broader screening of its biological activities, including a wider range of anti-inflammatory and cytotoxicity assays, to fully elucidate its therapeutic potential. Furthermore, mechanistic studies are warranted to investigate its potential interactions with key signaling pathways, such as NF-κB and MAPK, which are fundamental in inflammation and cancer.

References

13-Hydroxygermacrone: A Technical Guide to its Mechanism of Action in Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery.

13-Hydroxygermacrone, a germacrane-type sesquiterpenoid, has emerged as a compound of interest due to its anti-inflammatory properties. Isolated from plants of the Curcuma genus, notably Zedoary (Curcuma zedoaria), this natural product presents a promising scaffold for the development of new therapeutics. This technical guide provides an in-depth overview of the current understanding of the mechanism of action of this compound in key inflammatory pathways, supported by experimental data and detailed methodologies.

Core Mechanism of Action: Attenuation of Inflammatory Signaling Cascades

The anti-inflammatory effects of this compound and related germacrane sesquiterpenes are primarily attributed to their ability to modulate critical signaling pathways that orchestrate the inflammatory response. The most prominent of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways, when activated by inflammatory stimuli such as lipopolysaccharide (LPS), trigger the transcription of a host of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1][2]. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription[2].

While direct evidence for this compound is still emerging, studies on analogous germacrane sesquiterpenes strongly suggest that it likely inhibits the NF-κB pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the active p65 subunit[3][4]. This inhibitory action leads to a downstream reduction in the expression of NF-κB target genes.

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial mediators of cellular responses to external stressors, including inflammatory signals[5][6]. Upon activation by upstream kinases, MAPKs phosphorylate a variety of transcription factors and enzymes, leading to the expression of inflammatory mediators.

It is hypothesized that this compound can suppress the phosphorylation of ERK, JNK, and p38 MAPKs in response to inflammatory stimuli[7][8]. By inhibiting the activation of these kinases, this compound can effectively dampen the downstream inflammatory cascade.

References

- 1. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory germacrane-type sesquiterpene lactones from Vernonia sylvatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Germacrane and humulane sesquiterpenes from the roots and rhizomes of Valeriana officinalis var. latifolia and their anti-inflammatory and anti-influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MAPK signaling pathway | Abcam [abcam.com]

- 6. MAPK pathways in radiation responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Capillarisin inhibits iNOS, COX-2 expression, and proinflammatory cytokines in LPS-induced RAW 264.7 macrophages via the suppression of ERK, JNK, and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 13-Hydroxygermacrone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 13-hydroxygermacrone, a sesquiterpenoid isolated from Curcuma zedoaria. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource for the compound's nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Spectroscopic Data Summary

The structural elucidation of this compound has been accomplished through extensive spectroscopic analysis. The following tables summarize the key ¹H and ¹³C NMR chemical shifts and mass spectrometry data.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| 1 | 4.98 | d | 10.5 |

| 2 | 2.04-2.18 | m | |

| 3 | 2.04-2.18 | m | |

| 5 | 4.66 | d | 14.0 |

| 6 | 2.91-2.98 | m | |

| 9 | 2.91-2.98 | m | |

| 9 | 3.43 | d | 10.5 |

| 12 | 1.81 | s | |

| 13 | 4.18 | d | 12.0 |

| 13 | 4.29 | d | 12.5 |

| 14 | 1.42 | s | |

| 15 | 1.62 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| 1 | 133.1 |

| 2 | 24.1 |

| 3 | 38.1 |

| 4 | 135.7 |

| 5 | 125.0 |

| 6 | 28.6 |

| 7 | 131.3 |

| 8 | 207.1 |

| 9 | 55.5 |

| 10 | 126.4 |

| 11 | 139.8 |

| 12 | 17.8 |

| 13 | 62.8 |

| 14 | 15.6 |

| 15 | 16.6 |

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI | 235 | Data not available in the reviewed literature |

Experimental Protocols

The spectroscopic data presented were obtained following the isolation of this compound from the methanolic extract of the rhizomes of Curcuma zedoaria[1][2].

Isolation of this compound

The isolation of this compound was achieved from the methanolic extract of the rhizome of Curcuma zedoaria[1][2]. Further purification of the crude extract through various chromatographic techniques yielded the pure compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

Mass spectral data were obtained using electrospray ionization (ESI) mass spectrometry[2]. The molecular ion peak was observed in the positive ion mode.

Workflow for Spectroscopic Analysis

The general workflow for the isolation and spectroscopic characterization of a natural product like this compound is depicted in the following diagram.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

Ethnobotanical Uses of Plants Containing 13-Hydroxygermacrone: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the ethnobotanical uses, phytochemical analysis, and biological activities of plants containing the germacrane sesquiterpenoid, 13-Hydroxygermacrone. Primarily found in species of the Curcuma genus, this compound is associated with traditional medicinal practices for treating inflammatory conditions, pain, and gastrointestinal ailments. This document details the ethnobotanical background, presents available data on related compounds, outlines generalized experimental protocols for isolation and characterization, and explores the potential molecular mechanisms of action related to its anti-inflammatory properties. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and its plant sources.

Introduction

This compound is a naturally occurring germacrane-type sesquiterpenoid that has been isolated from various medicinal plants, most notably from the rhizomes of Curcuma species. Ethnobotanical records reveal a long history of using these plants in traditional medicine systems across Asia for a wide range of therapeutic purposes. The anti-inflammatory and analgesic properties reported in traditional use are now being investigated for their pharmacological basis, with this compound emerging as a compound of interest. This guide synthesizes the available scientific literature to provide a comprehensive resource for the scientific community.

Ethnobotanical Uses of Host Plants

The primary plant sources of this compound identified in the literature belong to the Zingiberaceae family, particularly the genus Curcuma.

Curcuma zedoaria (Zedoary or White Turmeric)

Curcuma zedoaria is a perennial herb native to South and Southeast Asia.[1] Its rhizome has a rich history of use in traditional medicine and culinary practices.

-

Traditional Medicinal Uses:

-

Anti-inflammatory and Analgesic: The rhizome is traditionally used to treat inflammation, pain, and skin ailments, including wounds.[1][2] It is also used for menstrual irregularities and ulcers.[1] In Bangladesh, macerated rhizomes are applied to the forehead to alleviate headaches.[3] The Garo tribal community in Bangladesh uses a rhizome paste to treat sprains and dermatitis.[3]

-

Gastrointestinal Health: It is employed in the treatment of diarrhea, flatulence, dyspepsia, and loss of appetite.[3][4][5] In India, the rhizomes are considered a stimulant and carminative.[3]

-

Respiratory and Other Ailments: Traditional healers have used zedoary to treat respiratory disorders.[2] It is also believed to purify the blood and act as a body stimulant.[2]

-

-

Other Uses:

Curcuma xanthorrhiza (Temulawak)

Curcuma xanthorrhiza, native to Indonesia, is another significant member of the Curcuma genus from which this compound has been isolated. Its traditional uses are similar to those of C. zedoaria, with a strong emphasis on its anti-inflammatory and hepatoprotective properties.

Phytochemistry of this compound

Chemical Structure

This compound is a sesquiterpenoid with a 10-membered germacrane ring system. The presence of a hydroxyl group at the 13th position is a key structural feature.

Quantitative Analysis

While the presence of this compound has been confirmed in Curcuma zedoaria and Curcuma xanthorrhiza, specific quantitative data on its concentration in these plants is not extensively reported in the available literature.[6] Quantitative analyses of Curcuma species have often focused on other prominent compounds like curcuminoids or other sesquiterpenoids. The table below presents available quantitative data for some sesquiterpenoids in Curcuma species to provide a general context for the concentration of these types of compounds.

| Plant Species | Compound | Plant Part | Concentration | Analytical Method | Reference |

| Curcuma wenyujin | Curdione | Rhizome | Varies | HPLC | [6] |

| Curcuma wenyujin | Germacrone | Rhizome | Varies | GC-MS | [7] |

| Curcuma heyneana | Germacrone | Rhizome | MIC: 62.5-125 µg/mL (antibacterial assay) | Microdilution | [8] |

| Curcuma heyneana | Dehydrocurdione | Rhizome | MIC: 31.2-250 µg/mL (antibacterial assay) | Microdilution | [8] |

| Curcuma zedoaria | Essential Oil Yield | Rhizome | 0.66% v/w | Stahl Distillation | [9] |

Note: The data presented for germacrone and dehydrocurdione from Curcuma heyneana are minimum inhibitory concentrations (MIC) from an antibacterial assay, which reflects biological activity rather than absolute concentration in the plant material.

Experimental Protocols

The following sections outline generalized protocols for the extraction, isolation, and characterization of germacrane sesquiterpenoids like this compound from Curcuma rhizomes, based on methods recurrently described in the scientific literature.

Extraction of Sesquiterpenoids

This protocol describes a general method for obtaining a crude extract enriched with sesquiterpenoids from dried Curcuma rhizomes.

-

Preparation of Plant Material: Obtain dried rhizomes of the Curcuma species of interest. Grind the rhizomes into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Soak the powdered rhizome (e.g., 1.0 kg) in a suitable organic solvent such as n-hexane, methanol, or 80% aqueous methanol at room temperature for 24-72 hours.[5] The process is typically repeated three times to ensure exhaustive extraction.

-

Alternatively, use a Soxhlet apparatus for continuous extraction with a solvent like ethanol.

-

-

Concentration: Combine the filtrates from all extractions and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

-

Solvent Partitioning (Optional): The crude extract can be further fractionated by sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

Isolation of this compound

This protocol outlines the chromatographic techniques used to isolate individual sesquiterpenoids from the crude extract.

-

Column Chromatography (CC):

-

Subject the crude extract (or a less polar fraction from partitioning) to silica gel column chromatography.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., from 100% hexane to 100% ethyl acetate).

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

-

-

Further Purification:

-

Fractions containing the compound of interest can be further purified using additional chromatographic steps.

-

Sephadex LH-20 Column Chromatography: This is often used for separating compounds with similar polarities. Methanol is a common eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a C18 column is often employed. A typical mobile phase would be a mixture of methanol and water or acetonitrile and water.

-

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides information about the proton and carbon environments in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the complete structural assignment.

-

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

Biological Activity and Signaling Pathways

Research has shown that this compound possesses anti-inflammatory properties. One of the key findings is its ability to inhibit the expression of Matrix Metalloproteinases (MMPs).

Inhibition of Matrix Metalloproteinases (MMPs)

Studies have demonstrated that this compound, isolated from Curcuma xanthorrhiza, can inhibit the UVB-induced upregulation of mRNA and protein expression of MMP-1, MMP-2, and MMP-3 in human keratinocytes.[1][10] This inhibitory effect occurs in a dose-dependent manner.[10] MMPs are a family of enzymes responsible for the degradation of extracellular matrix components, and their overexpression is implicated in inflammatory processes and tissue damage.

Postulated Signaling Pathway

The expression of MMPs is regulated by complex signaling cascades, often involving the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. While direct studies on the effect of this compound on these pathways are limited, its known inhibitory effect on MMP expression suggests a potential interaction with these upstream signaling molecules. An inflammatory stimulus, such as UVB radiation or lipopolysaccharide (LPS), can activate these pathways, leading to the transcription of pro-inflammatory genes, including MMPs. It is plausible that this compound exerts its anti-inflammatory effects by modulating the phosphorylation of key proteins within the MAPK and/or NF-κB cascades, thereby reducing the expression of downstream targets like MMPs.

Visualizations

Experimental Workflow

Caption: Generalized workflow for the isolation and identification of this compound.

Postulated Anti-inflammatory Signaling Pathway

Caption: Postulated mechanism of this compound in inflammatory signaling pathways.

Conclusion and Future Directions

The ethnobotanical uses of plants containing this compound, particularly Curcuma zedoaria, point towards significant anti-inflammatory and analgesic potential. Scientific studies have begun to validate these traditional claims, identifying the inhibition of MMP expression as a key biological activity of this compound. However, to fully harness its therapeutic potential, further research is required.

Future studies should focus on:

-

Quantitative Analysis: Developing and validating robust analytical methods, such as HPLC-UV or GC-MS, to accurately quantify the concentration of this compound in various plant sources.

-

Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its behavior in vivo.

-

Mechanism of Action: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways to fully understand its anti-inflammatory mechanism.

-

Clinical Trials: Conducting well-designed clinical trials to evaluate the safety and efficacy of this compound or standardized extracts containing this compound for the treatment of inflammatory diseases.

This technical guide provides a foundation for these future research endeavors, summarizing the current knowledge and highlighting the areas where further investigation is most needed. The rich ethnobotanical history of these plants, combined with modern pharmacological research, suggests that this compound is a promising lead compound for the development of new anti-inflammatory drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

- 5. Cytotoxic Constituents from the Rhizomes of Curcuma zedoaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Germacrane sesquiterpenes isolated from the rhizome of Curcuma xanthorrhiza Roxb. inhibit UVB-induced upregulation of MMP-1, -2, and -3 expression in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 13-Hydroxygermacrone Molecular Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and potential applications of in silico prediction for identifying the molecular targets of 13-Hydroxygermacrone, a sesquiterpenoid found in various medicinal plants. While direct in silico studies on this compound are not extensively available, this document outlines a robust, state-of-the-art workflow based on established computational techniques and findings from closely related compounds, such as germacrone. The aim is to equip researchers with the necessary knowledge to initiate and interpret in silico investigations into the mechanism of action of this compound.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid isolated from plants like Curcuma xanthorrhiza. Sesquiterpenoids from this class have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects.[1] Specifically, germacrone-type sesquiterpenes have been shown to modulate the expression of matrix metalloproteinases (MMPs), suggesting potential applications in dermatology and oncology.[1] Understanding the specific molecular targets of this compound is crucial for elucidating its mechanism of action and advancing its potential as a therapeutic agent.

In Silico Target Prediction: A Methodological Overview

In the absence of direct experimental data, in silico target prediction offers a powerful and cost-effective approach to generate hypotheses about the molecular targets of a small molecule. These methods can be broadly categorized into structure-based and ligand-based approaches, often integrated within a network pharmacology framework.

2.1. Structure-Based Approaches: Reverse Docking

Reverse docking, or inverse docking, is a computational technique where a small molecule of interest is docked against a library of known protein structures. The principle is to identify proteins that exhibit favorable binding energies and geometries with the ligand, thereby predicting potential biological targets.

2.2. Ligand-Based Approaches: Pharmacophore Modeling and Similarity Searching

When a 3D structure of the target is not available, ligand-based methods can be employed. These approaches rely on the principle that molecules with similar structures often exhibit similar biological activities.

-

Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) of a molecule that are responsible for its biological activity. This pharmacophore model can then be screened against a database of known protein targets to find those that can accommodate it.

-

Chemical Similarity Searching: This method involves comparing the 2D or 3D structure of the query molecule (this compound) against a database of compounds with known biological activities. Targets of molecules with high similarity scores are considered potential targets for the query molecule.

2.3. Network Pharmacology

Network pharmacology integrates predicted drug-target interactions with protein-protein interaction networks and pathway databases. This approach helps to understand the broader biological context of the predicted targets and can reveal the mechanism of action of a compound at a systems level.

A Proposed In Silico Workflow for this compound

The following workflow outlines a comprehensive in silico strategy for predicting the molecular targets of this compound.

Figure 1: Proposed In Silico Workflow for this compound Target Prediction.

Hypothetical Predicted Targets and Pathways

Based on the known activities of related compounds like germacrone, which has been predicted to target key signaling pathways in breast cancer, it is plausible that this compound may also interact with proteins involved in cell proliferation, apoptosis, and inflammation.[2][3][4]

Illustrative Table of Hypothetical Reverse Docking Results

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Biological Function |

| Mitogen-activated protein kinase 1 (MAPK1/ERK2) | 2OJJ | -8.5 | LYS54, GLU71, ASP111 | Cell proliferation, differentiation |

| Cyclooxygenase-2 (COX-2) | 5IKR | -9.2 | ARG120, TYR355, SER530 | Inflammation, pain |

| c-Met Kinase | 3RHK | -7.9 | MET1160, TYR1230, ASP1222 | Cell growth, motility, invasion |

| Estrogen Receptor Alpha (ERα) | 1A52 | -8.1 | ARG394, GLU353, HIS524 | Hormone signaling, cancer progression |

| PI3Kγ | 1E8X | -9.5 | LYS833, ASP933, VAL882 | Cell survival, proliferation |

Potential Signaling Pathway Involvement

Given the potential targets listed above, this compound could modulate key signaling pathways such as the MAPK/ERK pathway, which is heavily implicated in cancer and inflammation.

Figure 2: Hypothetical Modulation of the MAPK/ERK Signaling Pathway.

Experimental Validation Protocols

The validation of in silico predictions through wet-lab experiments is a critical step in drug discovery. The following are key experimental protocols that can be used to confirm the predicted molecular targets of this compound.

5.1. Cell Viability and Proliferation Assays

-

MTT Assay: This colorimetric assay is used to assess cell metabolic activity and, by inference, cell viability and proliferation.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]

-

-

5.2. Protein Expression Analysis

-

Western Blotting: This technique is used to detect and quantify specific proteins in a sample.

-

Protocol:

-

Lyse treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

-

5.3. Kinase Activity Assays

-

In Vitro Kinase Assay: To determine if this compound directly inhibits the activity of a predicted kinase target.

-

Protocol:

-

Incubate the purified recombinant kinase with a specific substrate and ATP in the presence of varying concentrations of this compound.

-

Measure the amount of phosphorylated substrate using methods such as radioactivity (³²P-ATP), fluorescence, or luminescence.

-

Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.[5]

-

-

Conclusion

The in silico prediction of molecular targets for natural products like this compound is a rapidly advancing field that can significantly accelerate drug discovery efforts. By employing a combination of reverse docking, pharmacophore modeling, and network pharmacology, researchers can generate robust hypotheses about the compound's mechanism of action. This technical guide provides a foundational workflow and highlights the critical need for experimental validation to confirm these computational predictions. The integration of in silico and experimental approaches will be paramount in unlocking the full therapeutic potential of this compound and other natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Predicted molecular targets and pathways for germacrone, curdione, and furanodiene in the treatment of breast cancer using a bioinformatics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Predicted molecular targets and pathways for germacrone, curdione, and furanodiene in the treatment of breast cancer using a bioinformatics approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. oncotarget.com [oncotarget.com]

An In-depth Technical Guide to 13-Hydroxygermacrone: Properties, Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxygermacrone is a naturally occurring sesquiterpenoid compound of significant interest in the scientific community, particularly for its potential therapeutic applications. Isolated from medicinal plants of the Curcuma genus, this compound has demonstrated noteworthy anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound is a crystalline powder, with its fundamental properties summarized in the table below. These characteristics are essential for its handling, formulation, and analysis in a research and development setting.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₂ | [1][2] |

| Molecular Weight | 234.33 g/mol | [1][2] |

| CAS Number | 103994-29-2 | [1] |

| Physical State | Powder / Crystal | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Natural Source | Curcuma zedoaria, Curcuma xanthorrhiza | [1] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unequivocal identification and characterization of this compound. While specific spectra are proprietary to the acquiring laboratories, the following sections describe the expected data from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for vinyl protons, methyl groups, and a proton adjacent to the hydroxyl group. The chemical shifts and coupling constants of these protons provide detailed information about the molecule's connectivity.

-

¹³C-NMR: The carbon-13 NMR spectrum will display distinct peaks for the carbonyl carbon, olefinic carbons, the carbon bearing the hydroxyl group, and the various aliphatic carbons within the germacrane skeleton.